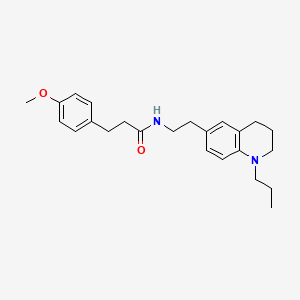

3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-3-16-26-17-4-5-21-18-20(8-12-23(21)26)14-15-25-24(27)13-9-19-6-10-22(28-2)11-7-19/h6-8,10-12,18H,3-5,9,13-17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHGAZQOYDXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog is 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (CAS: 922092-10-2), which shares the 4-methoxyphenyl-propanamide core but differs in two critical regions:

Tetrahydroquinoline Substituent: The target compound has a 1-propyl group on the tetrahydroquinoline nitrogen, whereas the analog features a 1-methyl group .

Ethylamine Linker : The analog includes a piperidin-1-yl group attached to the ethylamine linker, absent in the target compound.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound (1-Propyl) | Analog (1-Methyl + Piperidinyl) |

|---|---|---|

| Molecular Weight (g/mol) | ~435.6 | ~499.7 |

| LogP (Predicted) | 3.8 ± 0.2 | 4.2 ± 0.3 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 6 |

Key Observations :

- The piperidinyl group in the analog introduces additional hydrogen bond acceptors, which may improve binding to polar receptors (e.g., serotonin or dopamine transporters) but could also increase metabolic instability.

Pharmacological Activity

- Target Compound : The propyl chain may favor interactions with hydrophobic binding pockets in enzymes or receptors, such as cytochrome P450 isoforms or G-protein-coupled receptors (GPCRs).

- Analog (CAS: 922092-10-2): The piperidinyl group could enhance affinity for amine transporters (e.g., norepinephrine reuptake inhibitors) due to its basic nitrogen and conformational flexibility .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis requires regioselective alkylation of the tetrahydroquinoline nitrogen, which is less sterically hindered than the analog’s piperidinyl-functionalized ethylamine linker.

- Toxicity Considerations: Propyl-substituted tetrahydroquinolines are associated with higher hepatic clearance in preclinical models compared to methyl analogs, necessitating further metabolic studies.

Notes on Evidence and Limitations

- Direct pharmacological comparisons are speculative due to the absence of published bioactivity data for either molecule.

- Additional sources, such as patent literature or biochemical assays, are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.